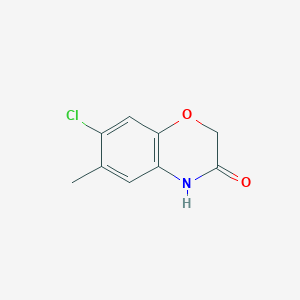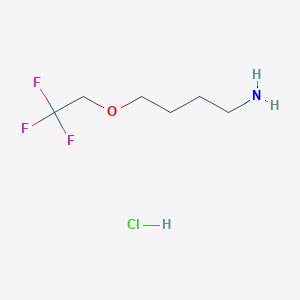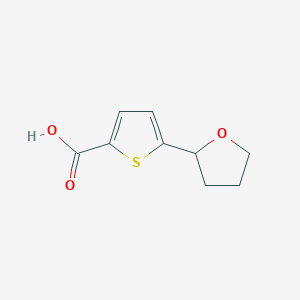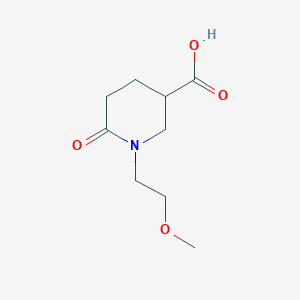![molecular formula C11H15ClN2O3 B1463337 Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride CAS No. 1193387-39-1](/img/structure/B1463337.png)
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride
Overview
Description
“Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride” is a chemical compound with the CAS Number: 1193387-39-1 . It has a molecular weight of 258.7 . The compound is in solid form and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of the compound is C11H14N2O3•HCl . The InChI code is 1S/C11H14N2O3.ClH/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9;/h2-5H,6-7,12H2,1H3,(H,13,15);1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Intermediate Applications
- Research has explored the synthesis of chloramphenicol, an antibiotic, via intermediates that resemble the structure of the compound . The process involves the protection of amino groups and regioselective acylative cleavage, showcasing a method that could be applicable for synthesizing related compounds (Hazra, Pore, & Maybhate, 1997).
Computational Analysis of Conformations
- Conformational analysis has been performed on similar methyl derivatives to understand their stable conformations, utilizing computational models. This analysis assists in predicting the behavior of related compounds in various environments, contributing to the field of peptide research (Walther, 1987).
Synthesis of Derivatives with Biological Activity
- The synthesis of thiosemicarbazides, triazoles, and Schiff bases from similar starting materials has been investigated for their potential antihypertensive α-blocking activity. This demonstrates the diverse biological applications of compounds synthesized from related chemical structures (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Crystal Structure Analysis
- Detailed crystal structure and Hirshfeld surface analysis of a degradation product from a related compound have been conducted. This research provides insights into the molecular interactions and stability of similar compounds, which is crucial for designing new materials and drugs (Etsè, Zaragoza, & Pirotte, 2019).
Chemical Properties and Synthesis Techniques
- Studies on the synthesis and reactions of derivatives, as well as the chemical properties of formamide acetals, offer a foundational understanding of how similar compounds can be manipulated and utilized in various chemical reactions for the production of pharmaceuticals and materials (Abdulla & Brinkmeyer, 1979).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 2-[[4-(aminomethyl)benzoyl]amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9;/h2-5H,6-7,12H2,1H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBGEVIYUMOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1463259.png)
![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)

![N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride](/img/structure/B1463262.png)
![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)





![[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile](/img/structure/B1463273.png)

